molecular formula C30H28N8 B2724417 2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine CAS No. 260553-97-7

2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine

Cat. No. B2724417
CAS RN: 260553-97-7
M. Wt: 500.61
InChI Key: KCOQNLYGMQJUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C30H28N8 and its molecular weight is 500.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Assignment

The compound is part of a study that focuses on the synthesis of N-alkylated 2-n-butyl-imidazo[4,5]pyridine isomers, including 2,-n-butyl-3-[2′- (1H-tetrazol-5-yl)-4-biphenylylmethyl]-3H-imidazo[4,5-b]pyridine 9, a potent angiotensin II receptor antagonist. The structural assignment of these derivatives was achieved through 1H NMR spectroscopy, highlighting its significance in the development of angiotensin II receptor antagonists (Werner W.K.R, Klaus G.R. Pacher, 1992).

Radioligand for Imaging the AT1 Angiotensin Receptor with PET

Another application involves the use of a derivative, KR31173, as a novel radioligand for imaging the AT1 angiotensin receptor with positron emission tomography (PET). This compound was radiolabeled and demonstrated significant uptake in adrenal glands, kidneys, and liver in mice, offering a potential tool for in vivo studies of the angiotensin system (W. B. Mathews et al., 2004).

Crystal Structure and Hirshfeld Surface Analysis

Research on imidazo[1,2-a]pyridine derivatives, including studies on their crystal structure and Hirshfeld surface analysis, provides insights into the molecular interactions and structural inclinations of phenyl rings in these compounds. This analysis is essential for understanding the structural characteristics that contribute to the biological activity of these derivatives (G. Dhanalakshmi et al., 2018).

Low-Cost Emitters with Large Stokes' Shift

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives have been developed as low-cost emitters with significant Stokes' shift. These compounds exhibit remarkable fluorescence properties, demonstrating the potential of imidazo[1,5-a]pyridine derivatives in the development of luminescent materials (G. Volpi et al., 2017).

Charge Distributions in Imidazo[1,2-a]-pyridine Derivatives

Research into the crystal structures and charge distributions of imidazo[1,2-a]pyridine and its salts has provided valuable insights into the impact of structural modifications on electron density distribution. These studies are crucial for understanding how structural changes influence biological activity and interaction with biological targets (V. Tafeenko et al., 1996).

Mechanism of Action

Target of Action

TM-25659, also known as 2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine or 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-5-methyl-6-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine, primarily targets the transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ plays a crucial role in regulating cell differentiation, proliferation, and development .

Mode of Action

TM-25659 enhances the nuclear localization of TAZ in a dose-dependent manner without affecting the total amount of TAZ . This interaction with TAZ leads to changes in cell differentiation .

Biochemical Pathways

TM-25659 affects several biochemical pathways. It suppresses peroxisome proliferator-activated receptor gamma (PPARγ)-dependent adipocyte differentiation and enhances Runt-related transcription factor 2 (RUNX2)-induced osteoblast differentiation . Additionally, TM-25659 increases fibroblast growth factor 21 (FGF21) levels, which decreases insulin resistance and inflammation in skeletal muscle via general control nonderepressible 2 (GCN2) pathways .

Pharmacokinetics

TM-25659 is an orally bioavailable compound . It has desirable pharmacokinetic properties with a half-life (t1/2) of 9.85 hours . The compound is soluble in DMSO .

Result of Action

The molecular and cellular effects of TM-25659’s action are significant. It reduces PPARγ levels in differentiated adipocytes and acts as a suppressor of PPARγ-dependent adipocyte differentiation . It also enhances RUNX2-induced osteoblast differentiation and mineralization in a dose-dependent manner . Furthermore, TM-25659 reduces weight gain in ob/ob mice and attenuates bone loss in ovariectomized mice .

Action Environment

The action, efficacy, and stability of TM-25659 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be influenced by the solvent environment . .

properties

IUPAC Name

2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N8/c1-3-4-11-28-33-27-17-26(23-8-7-16-31-18-23)20(2)32-30(27)38(28)19-21-12-14-22(15-13-21)24-9-5-6-10-25(24)29-34-36-37-35-29/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,34,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOQNLYGMQJUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CN=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.